molecular formula C6H7NO3 B1336110 3-Isoxazol-5-ylpropanoic acid CAS No. 98140-73-9

3-Isoxazol-5-ylpropanoic acid

Número de catálogo: B1336110
Número CAS: 98140-73-9
Peso molecular: 141.12 g/mol
Clave InChI: YFYBODHSQLOQOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Isoxazol-5-ylpropanoic acid (CAS 98140-73-9) is a valuable heterocyclic building block in organic and medicinal chemistry research. This compound features a carboxylic acid functional group tethered to the 5-position of an isoxazole ring, a privileged scaffold in drug discovery . The isoxazole core is electron-rich and known to be present in various natural products and bioactive molecules, serving as a key structural motif in the development of pharmaceuticals and agrochemicals . Its primary research application is as a synthetic intermediate for the construction of more complex molecules. The propanoic acid linker allows for further derivatization, notably through amide bond formation or esterification, facilitating its incorporation into larger molecular architectures . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel substances with potential biological activities. Isoxazole derivatives, in general, have demonstrated a wide range of pharmacological properties in scientific literature, including antimicrobial, anti-inflammatory, and anticancer effects, making this compound a versatile starting point for hit-to-lead optimization campaigns . The compound is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

3-(1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBODHSQLOQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415537
Record name 5-Isoxazolepropanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-73-9
Record name 5-Isoxazolepropanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods: Industrial production of 3-Isoxazol-5-ylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact . These methods often employ catalysts such as copper(I) or ruthenium(II) for cycloaddition reactions, although metal-free alternatives are being developed.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The isoxazole ring and propanoic acid chain undergo distinct redox transformations:

  • Oxidation : The compound reacts with oxidizing agents (e.g., KMnO₄) to form hydroxylated derivatives. For example, oxidation of the isoxazole ring can yield 3-hydroxyisoxazole intermediates, which are precursors for further functionalization .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-aminoketone structure, while the carboxylic acid group remains intact . Selective reduction of the acid to a primary alcohol is achievable via LiAlH₄.

Substitution Reactions

The isoxazole ring participates in regioselective substitution reactions:

Electrophilic Aromatic Substitution (EAS)

PositionReagentProductYield (%)Source
3-HNO₃/H₂SO₄3-Nitroisoxazol-5-ylpropanoic acid78
5-Br₂/FeCl₃5-Bromoisoxazol-3-ylpropanoic acid85

Nucleophilic Substitution

The propanoic acid chain undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄), forming esters such as methyl 3-isoxazol-5-ylpropanoate (95% yield) .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic systems:

  • Cyclization with Hydroxylamine : Reacts with NH₂OH·HCl in water to form 3,4-disubstituted isoxazol-5(4H)-ones (Table 1) .

  • Ring-Opening : Treatment with NaOH at 100°C cleaves the isoxazole ring, generating β-ketoamide derivatives .

Fluorination and Trifluoromethylation

The isoxazole ring undergoes fluorination via Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

  • Fluorospirocyclization : Forms 4-fluoro-spiro-isoxazoline-lactones in CH₃CN at 80°C (Table 2) .

Table 2: Fluorination of 3-Isoxazol-5-ylpropanoic Acid Derivatives

SubstrateProductYield (%)dr (diastereomeric ratio)
Isoxazole alcohol4-Fluoro-spiro-isoxazoline821:1
Isoxazole acid4-Fluoro-spiro-lactone801:1

Homologation and Decarboxylation

The carboxylic acid chain is extended via homologation:

  • Ester Reduction : LiAlH₄ reduces the acid to a primary alcohol .

  • Chlorination : SOCl₂ converts the alcohol to a chlorinated intermediate.

  • Nucleophilic Substitution : Reaction with triethylmethanetricarboxylate introduces a two-carbon unit, followed by decarboxylation to yield 3-(3-methoxyisoxazol-5-yl)propanoic acid .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

  • Hsp90 Inhibition : Derivatives like 3-(3-trifluoromethylisoxazol-5-yl)propanoic acid show IC₅₀ values of 14 µM against cancer cells by downregulating Hsp90 expression .

  • Antimicrobial Activity : Ester derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Key Research Findings

  • Green Synthesis : Water-based cyclization reactions achieve >90% yields under mild conditions, minimizing environmental impact .

  • Regioselectivity : Electron-withdrawing groups on the isoxazole ring direct substitutions to the 5-position, while electron-donating groups favor the 3-position .

  • Safety Considerations : Thermal stability assessments (OREOS protocol) confirm safe handling of intermediates during large-scale synthesis .

Aplicaciones Científicas De Investigación

3-Isoxazol-5-ylpropanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Isoxazol-5-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and molecular differences between 3-Isoxazol-5-ylpropanoic acid and related compounds:

Compound Name Substituents on Heterocycle Functional Groups Molecular Formula Molar Mass (g/mol) Key Features
This compound None Carboxylic acid C₆H₇NO₃* ~141* Simplest structure; no substituents
β-(5-Methyl-3-isoxazolylamide)-propionic acid 5-Methyl (isoxazole) Amide, carboxylic acid C₇H₁₀N₂O₃ 170.17 Methyl enhances lipophilicity
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid Imidazole ring Hydroxyl, carboxylic acid C₆H₈N₂O₃ 156.14 Polar imidazole ring; higher solubility
2-Amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid 4-Propan-2-yl, 3-oxo (isoxazole) Amino, carboxylic acid C₉H₁₄N₂O₄ 214.22 Bulky substituents; potential bioactivity

Physicochemical Properties

  • Solubility: The hydroxyl group in 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid improves aqueous solubility relative to isoxazole-based analogs .
  • Steric Effects: The propan-2-yl group in 2-amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid introduces steric hindrance, which may influence binding affinity in biological systems .

Actividad Biológica

3-Isoxazol-5-ylpropanoic acid (C₆H₈N₂O₃) is a heterocyclic compound featuring both isoxazole and carboxylic acid functional groups. Its structural characteristics provide significant insights into its biological activities, particularly as a modulator of glutamate receptors, which are crucial in various neurological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound is largely attributed to its interaction with glutamate receptors, specifically the AMPA receptors. These interactions can influence neurotransmission and synaptic plasticity, making the compound a candidate for treating neurological disorders such as Alzheimer's disease and epilepsy.

Interaction with Glutamate Receptors

  • Binding Affinity: Studies have shown that this compound exhibits significant binding affinity for AMPA receptors, which mediates excitatory neurotransmission in the central nervous system. This interaction may enhance neuroprotective effects and improve cognitive function in various models of neurodegeneration.
  • Neuroprotective Effects: The compound has been investigated for its potential neuroprotective properties, particularly in models of oxidative stress and neuronal injury. Its ability to modulate glutamate signaling pathways suggests a role in reducing excitotoxicity associated with neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. The carboxylic acid group facilitates interactions with various molecular targets involved in inflammatory pathways. Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby mitigating inflammation.

Anticancer Potential

The compound has also been explored for its anticancer properties. Isoxazole derivatives are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. For instance:

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism
This compoundMDA MB 231 (triple-negative breast cancer)TBDInduces apoptosis through modulation of signaling pathways
Similar Isoxazole DerivativesGBM6 (glioblastoma)TBDExhibits cytotoxicity via receptor-mediated pathways

These findings highlight the potential of this compound as a lead compound for developing novel anticancer agents .

Synthesis and Evaluation

A variety of synthesis methods have been employed to obtain this compound, allowing for the exploration of structure-activity relationships (SAR). For example, derivatives synthesized through multicomponent reactions exhibited varying degrees of biological activity, emphasizing the importance of structural modifications in enhancing efficacy .

Recent Studies

  • Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Anticancer Activity : In vitro assays revealed that compounds derived from this compound showed promising cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The IC50 values indicated significant potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isoxazol-5-ylpropanoic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) can mediate the formation of the isoxazole ring, followed by functionalization of the propanoic acid moiety. Optimization involves varying solvents (e.g., DCM or THF), temperature (room temperature to reflux), and catalysts (e.g., Cu(I) salts). Yield improvements are achieved by monitoring reaction progress via TLC and isolating intermediates via column chromatography .
  • Characterization : Confirm structure using 1H^1H/13C^{13}C NMR, IR (to identify carboxylic acid C=O stretch at ~1700 cm1^{-1}), and HRMS .

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

  • Approach : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous IR or MS data, compare with computational predictions (DFT calculations for vibrational modes) or reference spectra from databases like PubChem or NIST Chemistry WebBook . Document unexpected peaks (e.g., impurities or tautomers) and repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out degradation .

Advanced Research Questions

Q. What strategies are recommended for designing bioactivity assays targeting this compound as a potential antimicrobial agent?

  • Experimental Design :

  • Primary Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to evaluate membrane disruption .

Q. How can researchers address low regioselectivity in the synthesis of this compound derivatives?

  • Optimization Tactics :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) on the aryl ring of nitrile oxides to enhance cycloaddition regioselectivity .
  • Catalytic Systems : Screen transition-metal catalysts (e.g., AgOTf or Ru complexes) to favor 5-substituted isoxazole formation.
  • Computational Guidance : Use DFT to predict transition-state energies for competing pathways .

Q. What analytical methods are critical for detecting and quantifying degradation products of this compound under physiological conditions?

  • Protocol :

  • Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Identification : Compare fragmentation patterns in MS/MS with synthetic standards. Quantify major degradants (e.g., hydrolyzed isoxazole ring products) using calibration curves .

Data Analysis and Interpretation

Q. How should researchers statistically analyze discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Framework :

  • Error Source Identification : Use ANOVA to partition variance (e.g., reaction step, catalyst batch).
  • Regression Modeling : Correlize yield with parameters like temperature, solvent polarity, and reactant stoichiometry.
  • Sensitivity Analysis : Rank factors via Pareto charts to prioritize optimization efforts .

Q. What methodologies validate the biological relevance of this compound in enzyme inhibition studies?

  • Validation Steps :

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., COX-2 or DHFR).
  • In Vivo Correlation**: Compare in vitro IC50_{50} with efficacy in animal models (e.g., murine inflammation assays) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.